molecular formula C6H9N3OS B1596212 1-(5-Methylamino-[1,2,4]thiadiazol-3-yl)-propan-2-one CAS No. 257862-97-8

1-(5-Methylamino-[1,2,4]thiadiazol-3-yl)-propan-2-one

Cat. No. B1596212
CAS RN: 257862-97-8
M. Wt: 171.22 g/mol
InChI Key: OAGMZNVAKMLSPP-UHFFFAOYSA-N
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Description

“1-(5-Methylamino-[1,2,4]thiadiazol-3-yl)-propan-2-one” is a compound with the CAS Number: 257862-97-8 . It has a molecular weight of 171.22 . The IUPAC name for this compound is 1-[5-(methylamino)-1,2,4-thiadiazol-3-yl]acetone .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of “1-(5-Methylamino-[1,2,4]thiadiazol-3-yl)-propan-2-one” can be represented by the InChI code: 1S/C6H9N3OS/c1-4(10)3-5-8-6(7-2)11-9-5/h3H2,1-2H3,(H,7,8,9) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Molecular Aggregation and Fluorescence Studies

Research by Matwijczuk et al. (2016) and (2018) explored the solvent effects on molecular aggregation in related thiadiazole derivatives. They found that the molecular aggregation of these compounds in solutions could be analyzed through spectroscopic studies, including fluorescence and circular dichroism (CD) spectra. These studies suggest potential applications in the development of fluorescence-based sensors and studies on molecular interactions within various solvents (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016); (Matwijczuk, Karcz, Pustuła, Makowski, Górecki, Kluczyk, Karpińska, Niewiadomy, & Gagoś, 2018).

Keto/Enol Equilibrium and Spectroscopic Analysis

Another study by Matwijczuk et al. (2017) on 1,3,4-thiadiazole-derived compounds including 4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (MDFT) showed how solvent polarizability affects the keto/enol equilibrium. This indicates the potential for studying solvent interactions and designing molecules with specific solubility or reactivity properties based on solvent composition (Matwijczuk, Karcz, Walkowiak, Furso, Gładyszewska, Wybraniec, Niewiadomy, Karwasz, & Gagoś, 2017).

Anticancer and Antimicrobial Applications

The synthesis and biological evaluation of thiadiazole compounds have shown promise in anticancer and antimicrobial applications. For example, Tiwari et al. (2017) reported on the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, demonstrating significant in vitro anticancer activity against various human cancer cell lines. This suggests the potential use of thiadiazole derivatives in developing new anticancer agents (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Nematicidal and Antimicrobial Activity

Reddy et al. (2010) synthesized and evaluated a series of thiadiazole compounds for their nematicidal and antimicrobial activities. Their findings indicate potential agricultural applications, particularly in pest and pathogen management (Reddy, Rao, Yakub, & Nagaraj, 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

properties

IUPAC Name

1-[5-(methylamino)-1,2,4-thiadiazol-3-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-4(10)3-5-8-6(7-2)11-9-5/h3H2,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGMZNVAKMLSPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349566
Record name 1-[5-(Methylamino)-1,2,4-thiadiazol-3-yl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methylamino-[1,2,4]thiadiazol-3-yl)-propan-2-one

CAS RN

257862-97-8
Record name 1-[5-(Methylamino)-1,2,4-thiadiazol-3-yl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Methylamino-[1,2,4]thiadiazol-3-yl)-propan-2-one
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1-(5-Methylamino-[1,2,4]thiadiazol-3-yl)-propan-2-one
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